Dehydrofalcarinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

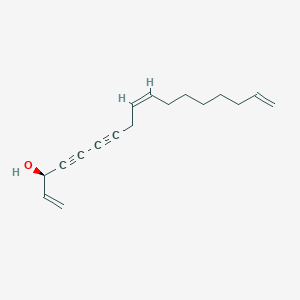

Dehydrofalcarinol is a long-chain fatty alcohol.

Applications De Recherche Scientifique

Antitumor Activity

Mechanism of Action

Dehydrofalcarinol has been identified as a selective cytotoxic agent against certain cancer cell lines, particularly mesenchymal stem-like triple-negative breast cancer (TNBC) cells. A study utilizing CRISPR-Cas9 gene knockout screens revealed that the selective cytotoxic activity of this compound is mediated by the enzyme HSD17B11, which plays a crucial role in its bioactivation and subsequent cytotoxic effects on cancer cells . The compound demonstrated a four-fold higher potency against MDA-MB-231 cells (a TNBC subtype) compared to other subtypes, indicating its potential as a targeted therapeutic agent .

Case Studies

- Triple-Negative Breast Cancer : In vitro studies have shown that this compound significantly inhibits the growth of mesenchymal stem-like TNBC cells, with mechanisms involving apoptosis and disruption of cellular signaling pathways .

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound may enhance antitumor activity, suggesting its utility in combination therapies for more effective cancer treatment .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Natural products containing polyacetylenes have historically been sources of antimicrobial agents. Research indicates that this compound exhibits activity against various bacterial strains, potentially offering a new avenue for antibiotic development .

Case Studies

- Antimicrobial Screening : In studies assessing crude extracts from plants known to produce this compound, significant antimicrobial activity was observed against pathogenic strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The mechanism appears to involve disruption of bacterial cell membranes and interference with essential metabolic processes.

Potential in Drug Development

The unique structure and bioactivity of this compound position it as a promising candidate for drug development. Its ability to selectively target cancer cells while exhibiting antimicrobial properties suggests versatility in therapeutic applications.

Research Findings

- Prodrug Design : The identification of HSD17B11 as a critical enzyme for the bioactivation of this compound opens pathways for designing prodrugs that can be activated selectively within tumor microenvironments . This could enhance the therapeutic index and reduce systemic toxicity.

- Synthetic Derivatives : Ongoing research is focused on synthesizing derivatives of this compound to improve efficacy and reduce side effects while maintaining its selective action against cancer cells .

Data Summary

Propriétés

Formule moléculaire |

C17H22O |

|---|---|

Poids moléculaire |

242.36 g/mol |

Nom IUPAC |

(3R,9Z)-heptadeca-1,9,16-trien-4,6-diyn-3-ol |

InChI |

InChI=1S/C17H22O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h3-4,10-11,17-18H,1-2,5-9,12H2/b11-10-/t17-/m1/s1 |

Clé InChI |

JRLHSTVTOOELAF-QXPKXGMISA-N |

SMILES isomérique |

C=CCCCCC/C=C\CC#CC#C[C@@H](C=C)O |

SMILES canonique |

C=CCCCCCC=CCC#CC#CC(C=C)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.